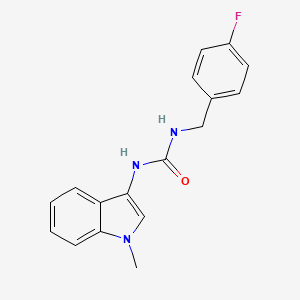

(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a core component of many natural products and commercially available drugs .

Molecular Structure Analysis

The molecular structure of imidazole-containing compounds is unique due to the presence of two nitrogen atoms in the five-membered ring. One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole-containing compounds are known for their broad range of chemical reactivity. They can participate in various chemical reactions, including those involving the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

This compound's structure is indicative of its potential utility in the synthesis of various heterocyclic compounds. Heterocyclic chemistry is a central aspect of organic chemistry and involves the synthesis of cyclic compounds that contain atoms of at least two different elements as members of their rings. These compounds have wide applications in the development of pharmaceuticals, agrochemicals, and dyes.

Optical Properties and Material Science Applications

Compounds with a similar structural framework have been explored for their optical properties, including absorption and fluorescence spectra, which are significant for the development of new materials with potential applications in optoelectronics and as luminescent markers in biological research. For example, a series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives synthesized through a one-pot, three-component condensation process exhibited remarkable Stokes' shift range and tunable quantum yields in solution, indicating their potential as luminescent low-cost materials (Volpi et al., 2017).

Antimicrobial and Antioxidant Activities

Another research direction for compounds with similar structures involves evaluating their antimicrobial and antioxidant activities. These studies are crucial for the development of new therapeutic agents. A study on a series of derivatives highlighted their potential in combating various microbial strains, showing significant antioxidant activity and high activity against certain pathogens, suggesting these compounds' importance in medicinal chemistry and pharmaceutical research (Bassyouni et al., 2012).

Anticancer and Tubulin Polymerization Inhibition

Compounds featuring similar structural motifs have also been investigated for their anticancer activities, particularly as tubulin polymerization inhibitors. This research area is critical for cancer therapy, as it focuses on discovering compounds that can effectively stop the growth of cancer cells by interfering with the microtubule assembly, a crucial process in cell division. New conjugates with structures resembling our compound of interest have shown considerable cytotoxicity against various human cancer cell lines, indicating their potential in cancer treatment (Mullagiri et al., 2018).

Mécanisme D'action

Target of Action

The primary targets of this compound are currently unknown. It is known that imidazole-containing compounds have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The compound’s interaction with its targets may result in changes at the molecular and cellular levels, leading to its observed biological activities.

Biochemical Pathways

Given the wide range of biological activities exhibited by imidazole derivatives, it is likely that multiple pathways are affected . These could include pathways related to inflammation, tumor growth, bacterial and viral infections, and more.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which may influence its absorption and distribution

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities exhibited by imidazole derivatives . These effects could include inhibition of bacterial growth, reduction of inflammation, inhibition of tumor growth, and more.

Propriétés

IUPAC Name |

[4-(imidazol-1-ylmethyl)phenyl]-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N4O2/c21-20(22,23)17-2-1-3-18(25-17)29-16-11-27(12-16)19(28)15-6-4-14(5-7-15)10-26-9-8-24-13-26/h1-9,13,16H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRZEALFOYRZIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)CN3C=CN=C3)OC4=CC=CC(=N4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxa-6-azaspiro[3.3]heptane heminaphthalene-1,5-disulfonate](/img/structure/B2892169.png)

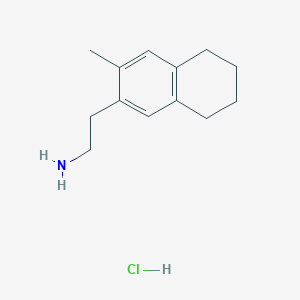

![3-(3-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2892175.png)

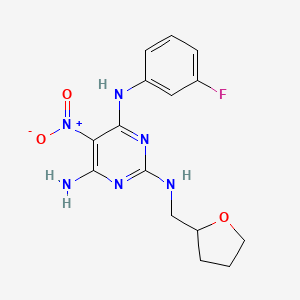

![2-(4-(4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2892177.png)

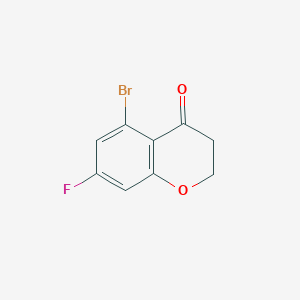

![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 5-bromofuran-2-carboxylate](/img/structure/B2892180.png)

![(1R,2S)-2-[1-(2-Methylpropyl)pyrazol-4-yl]cyclopropan-1-amine;dihydrochloride](/img/structure/B2892182.png)

![N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2892183.png)

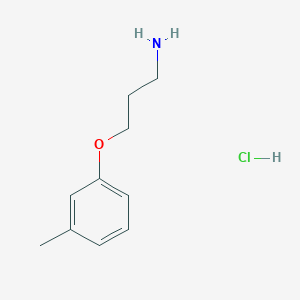

![(NE)-N-[2-methyl-1-[4-[2-(4-nitrophenoxy)ethoxy]phenyl]propylidene]hydroxylamine](/img/structure/B2892185.png)